Diethyl [(2,6-difluorophenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2,6-difluorophenyl)methyl]propanedioate is an organic compound with the molecular formula C₁₃H₁₄F₂O₄. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and 2,6-difluorophenyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [(2,6-difluorophenyl)methyl]propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2,6-difluorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester groups.
Substituted Monocarboxylic Acids: Produced via decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl [(2,6-difluorophenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the development of drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl [(2,6-difluorophenyl)methyl]propanedioate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property makes it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler ester of propanedioic acid, lacking the difluorophenyl group.
Ethyl Acetoacetate: Another ester used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Uniqueness
Diethyl [(2,6-difluorophenyl)methyl]propanedioate is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Eigenschaften
CAS-Nummer |
401940-16-7 |
---|---|
Molekularformel |
C14H16F2O4 |
Molekulargewicht |
286.27 g/mol |
IUPAC-Name |
diethyl 2-[(2,6-difluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H16F2O4/c1-3-19-13(17)10(14(18)20-4-2)8-9-11(15)6-5-7-12(9)16/h5-7,10H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
YCBKWWTVAKOMNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C=CC=C1F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.